molecular formula C12H12N2O2S B1225635 3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 477516-34-0

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B1225635
CAS No.: 477516-34-0
M. Wt: 248.30 g/mol
InChI Key: PAGPVSQZNPBQLP-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring. The thiazole ring, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, is a key structural component of this compound. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .

Scientific Research Applications

3-methoxy-N-(4-methylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and antitumor activities, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide typically involves the reaction of 3-methoxybenzoic acid with 4-methylthiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, leading to its anti-inflammatory and antimicrobial effects. The benzamide moiety can also interact with DNA or proteins, contributing to its antitumor properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-(4-methylthiazol-2-yl)benzamide is unique due to the presence of both the methoxy group and the thiazole ring. The methoxy group enhances its solubility and reactivity, while the thiazole ring contributes to its diverse biological activities.

Properties

CAS No.

477516-34-0

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

3-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H12N2O2S/c1-8-7-17-12(13-8)14-11(15)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,13,14,15)

InChI Key

PAGPVSQZNPBQLP-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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